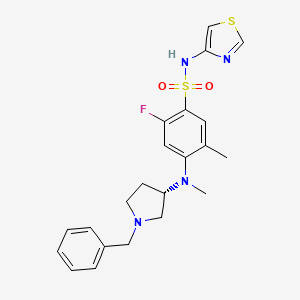

Zandatrigine

Description

This compound is a small molecule drug with a maximum clinical trial phase of II.

Structure

3D Structure

Propriétés

Numéro CAS |

2154406-04-7 |

|---|---|

Formule moléculaire |

C22H25FN4O2S2 |

Poids moléculaire |

460.6 g/mol |

Nom IUPAC |

4-[[(3S)-1-benzylpyrrolidin-3-yl]-methylamino]-2-fluoro-5-methyl-N-(1,3-thiazol-4-yl)benzenesulfonamide |

InChI |

InChI=1S/C22H25FN4O2S2/c1-16-10-21(31(28,29)25-22-14-30-15-24-22)19(23)11-20(16)26(2)18-8-9-27(13-18)12-17-6-4-3-5-7-17/h3-7,10-11,14-15,18,25H,8-9,12-13H2,1-2H3/t18-/m0/s1 |

Clé InChI |

UCSHINHOAVARGQ-SFHVURJKSA-N |

SMILES isomérique |

CC1=CC(=C(C=C1N(C)[C@H]2CCN(C2)CC3=CC=CC=C3)F)S(=O)(=O)NC4=CSC=N4 |

SMILES canonique |

CC1=CC(=C(C=C1N(C)C2CCN(C2)CC3=CC=CC=C3)F)S(=O)(=O)NC4=CSC=N4 |

Origine du produit |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zandatrigine (formerly known as NBI-921352 or XEN901) is a novel, orally active, small molecule inhibitor of the voltage-gated sodium channel NaV1.6, encoded by the SCN8A gene.[1][2] It is currently under development for the treatment of certain types of epilepsy, including SCN8A developmental and epileptic encephalopathy (SCN8A-DEE) and focal-onset seizures.[3][4] This technical guide provides an in-depth overview of the NaV1.6 selectivity profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and the workflows used for its characterization.

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells.[5] The NaV1.6 isoform is predominantly expressed in the axon initial segments of excitatory neurons in the central nervous system.[5] Gain-of-function mutations in SCN8A can lead to neuronal hyperexcitability and are associated with severe epileptic encephalopathies.[1][3] this compound was designed as a precision medicine to selectively target NaV1.6, thereby reducing the excessive sodium influx that drives seizures in these conditions, while minimizing effects on other sodium channel isoforms, particularly NaV1.1, which is important for the function of inhibitory interneurons.[1][2]

Mechanism of Action

This compound exhibits a state-dependent mechanism of action, preferentially binding to the activated (open) or inactivated states of the NaV1.6 channel.[6] This binding stabilizes the inactivated state of the channel, leading to a reduction in sodium current.[6] It non-covalently binds to the voltage-sensing domain 4 (VSD4) of the NaV1.6 channel, effectively blocking persistent and resurgent sodium currents which are often exacerbated by disease-causing mutations.[1][2] By sparing channels in the closed/rested state, this compound can selectively dampen the hyperexcitability characteristic of epileptic conditions with less impact on normal neuronal firing.[1][3]

Quantitative Selectivity Profile

The selectivity of this compound for NaV1.6 over other sodium channel isoforms has been quantified using automated patch-clamp electrophysiology on human embryonic kidney (HEK293) cells stably expressing different human and murine NaV channel subtypes. The half-maximal inhibitory concentration (IC50) values demonstrate a significant selectivity for NaV1.6.

Table 1: this compound IC50 Values for Human Voltage-Gated Sodium Channels

| Channel Subtype | IC50 (µM) | Selectivity Ratio (vs. hNaV1.6) |

| hNaV1.6 | 0.051 | - |

| hNaV1.1 | 39 | 756-fold |

| hNaV1.2 | 6.9 | 134-fold |

| hNaV1.3 | >30 | >583-fold |

| hNaV1.4 | >30 | >583-fold |

| hNaV1.5 | >30 | >583-fold |

| hNaV1.7 | 14.2 | 276-fold |

| Data sourced from Johnson et al., 2022.[7] |

Table 2: this compound IC50 Values for Murine Voltage-Gated Sodium Channels

| Channel Subtype | IC50 (µM) |

| mNaV1.6 | 0.058 |

| mNaV1.1 | 709 |

| mNaV1.2 | 191 |

| Data sourced from MedchemExpress.[1] |

Experimental Protocols

The following sections detail the methodologies employed to determine the NaV1.6 selectivity profile of this compound.

Cell Culture and Transfection

-

Cell Line: Human embryonic kidney (HEK293) cells are commonly used for the heterologous expression of ion channels due to their high transfection efficiency and low endogenous channel expression.[8]

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% GlutaMAX™ at 37°C in a humidified 5% CO2 incubator.[9]

-

Transfection: For transient expression, HEK293 cells are seeded in 35 mm dishes to reach 70-90% confluency.[9][10] Transfection is performed using a suitable transfection reagent (e.g., GeneCellin™ or X-tremeGENE HP) with mammalian expression vectors containing the cDNA for the desired sodium channel subtype.[9][10] A co-transfection with a fluorescent protein vector (e.g., GFP) is often included to identify successfully transfected cells for electrophysiological recordings.[9] Stable cell lines expressing individual NaV channel subtypes are also frequently used for high-throughput screening.

Automated Patch-Clamp Electrophysiology

Automated patch-clamp systems, such as the SyncroPatch 768PE or IonFlux Mercury, are utilized for high-throughput screening and determination of IC50 values.[11][12]

-

Cell Preparation: Prior to experiments, cells are dissociated using a gentle enzymatic solution (e.g., Accutase), washed, and resuspended in an extracellular solution to the desired concentration.[11]

-

Solutions:

-

Extracellular Solution (Example): 145 mM NaCl, 2.7 mM KCl, 1.8 mM CaCl2, 2 mM MgCl2, 5.5 mM glucose, and 10 mM HEPES, with the pH adjusted to 7.4.[10]

-

Intracellular Solution (Example): 130 mM KCl, 5 mM NaCl, 0.4 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, and 11 mM EGTA, with the pH adjusted to 7.3.[13] The osmolarity of the solutions is carefully controlled.

-

-

Recording Procedure:

-

Voltage Protocols: Specific voltage protocols are applied to elicit sodium currents and assess the state-dependent inhibition by this compound.

-

Resting State: Cells are held at a hyperpolarized potential (e.g., -120 mV) where most channels are in the closed/resting state.

-

Activated/Inactivated State: To assess inhibition of activated and inactivated channels, a depolarizing pulse (e.g., to -20 mV) is applied from the holding potential.[9] The effect of the compound is measured on the peak current elicited by this pulse.

-

Persistent Current: To measure the effect on persistent currents, a longer depolarizing pulse is used, and the non-inactivating current at the end of the pulse is quantified.[1][3]

-

-

Data Analysis:

-

Concentration-response curves are generated by applying a range of this compound concentrations and measuring the resulting inhibition of the sodium current.

-

The IC50 values are determined by fitting the concentration-response data to a Hill equation.

-

Conclusion

This compound demonstrates a high degree of selectivity for the voltage-gated sodium channel NaV1.6, with significantly lower potency against other NaV isoforms. This selectivity is achieved through a state-dependent mechanism of action that preferentially targets channels in the open or inactivated state. The detailed experimental protocols outlined in this guide, centered around automated patch-clamp electrophysiology in heterologous expression systems, provide a robust framework for characterizing the pharmacological profile of isoform-selective sodium channel inhibitors. The promising preclinical selectivity profile of this compound supports its ongoing clinical development as a targeted therapy for epilepsies driven by NaV1.6 hyperexcitability.

References

- 1. NBI-921352, a first-in-class, NaV1.6 selective, sodium channel inhibitor that prevents seizures in Scn8a gain-of-function mice, and wild-type mice and rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. NBI-921352, a first-in-class, NaV1.6 selective, sodium channel inhibitor that prevents seizures in Scn8a gain-of-function mice, and wild-type mice and rats | eLife [elifesciences.org]

- 4. This compound by Neurocrine Biosciences for Epileptic Encephalopathy: Likelihood of Approval [pharmaceutical-technology.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Epileptogenic Channelopathies Guide Design of NBI-921352, a Highly Isoform-Selective Inhibitor of NaV1.6 - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Frontiers | A Guide to Transient Expression of Membrane Proteins in HEK-293 Cells for Functional Characterization [frontiersin.org]

- 9. Sodium Current Measurements in HEK293 Cells [bio-protocol.org]

- 10. Restoration of Epithelial Sodium Channel Function by Synthetic Peptides in Pseudohypoaldosteronism Type 1B Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Patch Clamp Protocol [labome.com]

- 14. biorxiv.org [biorxiv.org]

- 15. Whole Cell Patch Clamp Protocol [protocols.io]

Preclinical Pharmacokinetics of Zandatrigine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zandatrigine (formerly known as XEN901 and NBI-921352) is a potent and highly selective, orally active inhibitor of the voltage-gated sodium channel NaV1.6.[1][2] This selectivity presents a promising therapeutic approach for certain neurological disorders, particularly SCN8A developmental and epileptic encephalopathy (SCN8A-DEE), a rare and severe form of pediatric epilepsy linked to gain-of-function mutations in the SCN8A gene which encodes the NaV1.6 channel.[3][4] This technical guide provides a comprehensive overview of the available preclinical pharmacokinetic data for this compound, focusing on its absorption, distribution, metabolism, and excretion (ADME) profile in various animal models.

Core Pharmacokinetic Properties

This compound has demonstrated oral activity and the ability to penetrate the blood-brain barrier in preclinical studies.[1][2] Efficacy has been established in rodent models of epilepsy, highlighting its potential as a therapeutic agent.

Quantitative Pharmacokinetic and Pharmacodynamic Data

While comprehensive tabular data on the full pharmacokinetic profile of this compound in preclinical species is not publicly available, key efficacy and exposure parameters have been reported in various studies. The following tables summarize the available data.

Table 1: In Vivo Efficacy and Potency of this compound in Rodent Models

| Species | Model | Route of Administration | Endpoint | Value | Reference |

| Mouse | Scn8aN1768D/+ (Genetic Epilepsy Model) | Oral | Effective Dose | 15 mg/kg | [2] |

| Mouse | Scn8aN1768D/+ (Genetic Epilepsy Model) | Oral | Brain EC50 | 0.064 µM | [2] |

| Mouse | Maximal Electroshock (MES) - Wild-Type | Oral | ED50 | 23 mg/kg | [3] |

| Mouse | Maximal Electroshock (MES) - Wild-Type | Oral | Plasma EC50 | 0.52 µM | [3] |

| Mouse | Maximal Electroshock (MES) - Wild-Type | Oral | Brain EC50 | 0.20 µM | [3] |

| Rat | Maximal Electroshock (MES) - Wild-Type | Oral | ED50 | 3.7 mg/kg | [3] |

| Rat | Maximal Electroshock (MES) - Wild-Type | Oral | Plasma EC50 | 0.15 µM | [3] |

| Rat | Maximal Electroshock (MES) - Wild-Type | Oral | Brain EC50 | 0.037 µM | [3] |

Table 2: In Vitro Potency and Selectivity of this compound

| Channel Isoform | IC50 (µM) | Selectivity vs. hNaV1.6 | Reference |

| Human NaV1.6 | 0.051 | - | [3] |

| Human NaV1.1 | 39 | ~765-fold | [5] |

| Human NaV1.2 | 6.9 | ~135-fold | [5] |

| Mouse NaV1.6 | 0.058 | - | [5] |

| Mouse NaV1.1 | 41 | ~707-fold | [3] |

| Mouse NaV1.2 | 11 | ~190-fold | [3] |

Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, oral bioavailability, clearance, and volume of distribution in preclinical species have not been published in a comprehensive format. Human Phase 1 data for a 50 mg single dose showed a Tmax of approximately 1 hour and a half-life of 8.5 hours.[1]

Experimental Protocols

Detailed experimental protocols for the preclinical pharmacokinetic studies of this compound are not fully available in the public domain. However, based on the published literature, the following methodologies were likely employed.

In Vivo Efficacy Studies (Maximal Electroshock Model)

-

Animal Models: Male wild-type mice and Sprague Dawley rats were likely used.[3] For the genetic epilepsy model, male Scn8aN1768D/+ mice on a C57BL/6 background were utilized.[2]

-

Dosing: this compound was administered orally.[2][3] The vehicle used for administration is not specified in the available literature.

-

Efficacy Endpoint: The primary endpoint was the prevention of generalized tonic-clonic seizures with hindlimb extension following electrical stimulation.[3]

-

Pharmacokinetic Sampling: Plasma and brain tissue were likely collected at various time points post-dosing to determine drug concentrations.

-

Analytical Method: A validated bioanalytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS), would have been used to quantify this compound concentrations in plasma and brain homogenates.

In Vitro Patch-Clamp Electrophysiology

-

Cell Lines: Human embryonic kidney (HEK-293) cells heterologously expressing various human and mouse voltage-gated sodium channel isoforms (NaV1.1, NaV1.2, NaV1.3, NaV1.4, NaV1.5, NaV1.6, and NaV1.7) were used.[3]

-

Methodology: Automated patch-clamp techniques were employed to measure the inhibition of sodium channel currents by this compound.[3] Concentration-response curves were generated to determine the IC50 values.[3]

Signaling Pathways and Experimental Workflows

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

Absorption

This compound is orally active, indicating it is absorbed from the gastrointestinal tract.[1][2] Human pharmacokinetic data from a Phase 1 clinical trial demonstrated rapid absorption, with a time to maximum plasma concentration (Tmax) of approximately 1 hour after a single 50 mg dose.[1] Preclinical data on the rate and extent of oral absorption (i.e., oral bioavailability) in animal models are not currently available in the public literature.

Distribution

This compound effectively penetrates the blood-brain barrier, a critical characteristic for a centrally acting anticonvulsant.[1][2] Efficacy in preclinical seizure models is correlated with brain concentrations of the compound.[2] Specific parameters such as the volume of distribution and brain-to-plasma concentration ratios in preclinical species have not been publicly disclosed.

Metabolism

Detailed information regarding the metabolic pathways of this compound in preclinical models has not been published. It is unknown which cytochrome P450 (CYP) enzymes or other metabolic enzymes are primarily responsible for its biotransformation. However, a clinical drug-drug interaction study in healthy volunteers showed that co-administration with phenytoin, a strong inducer of CYP3A4, did not significantly affect the total systemic exposure (AUC) of this compound.[6] This suggests that this compound may not be a major substrate of CYP3A4 in humans, though this does not preclude metabolism by other CYP enzymes or other metabolic pathways. In vitro and in vivo metabolism studies in preclinical species would be necessary to fully characterize its metabolic profile.

Excretion

The routes and extent of excretion of this compound and its potential metabolites in preclinical species have not been reported. Information on the proportion of the dose excreted in urine versus feces is not currently available.

Safety and Tolerability

Preclinical studies in rodents have indicated that this compound has a significantly enhanced safety margin of approximately 170-fold compared to non-selective sodium channel blockers like phenytoin, carbamazepine, and lacosamide. This was determined by comparing the plasma concentrations required for efficacy in the maximal electroshock seizure model to the concentrations that produced central nervous system side effects.

Conclusion

This compound is a promising, orally active, and brain-penetrant selective NaV1.6 inhibitor with demonstrated efficacy in preclinical models of epilepsy. The available data highlight its potency and a favorable safety margin compared to existing non-selective sodium channel blockers. However, a comprehensive understanding of its preclinical pharmacokinetic profile is limited by the lack of publicly available, detailed quantitative data on its absorption, distribution, metabolism, and excretion in common preclinical species. Further publication of these data will be crucial for a complete assessment of its drug-like properties and for translational modeling to predict its pharmacokinetic behavior in humans.

References

- 1. Pharmacokinetics--Food-Effect--and-Relative-Bioavailability-of-Two-Formulations-of-NBI-921352/XEN901-(Novel-Nav1-6-Selective-Sodium-Channel-Blocker)-in-Healthy-Adults--Pediatric-Granules-and-Adult-Tablets [aesnet.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. NBI-921352, a first-in-class, NaV1.6 selective, sodium channel inhibitor that prevents seizures in Scn8a gain-of-function mice, and wild-type mice and rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. NBI-921352, a first-in-class, NaV1.6 selective, sodium channel inhibitor that prevents seizures in Scn8a gain-of-function mice, and wild-type mice and rats | eLife [elifesciences.org]

- 6. Potential-Drug-Drug-Interactions-Between-NBI-921352/XEN901-(a-Novel-Nav1-6-Selective-Sodium-Channel-Blocker)-and-a-Strong-Inducer-of-CYP3A4-(Phenytoin)-in-Healthy-Volunteers [aesnet.org]

Zandatrigine Blood-Brain Barrier Penetration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zandatrigine (also known as NBI-921352 and formerly XEN901) is a novel, potent, and highly selective inhibitor of the voltage-gated sodium channel NaV1.6.[1][2] It is under development for the treatment of SCN8A developmental and epileptic encephalopathy (SCN8A-DEE) and other forms of epilepsy.[3] A critical attribute for any centrally acting therapeutic is its ability to effectively cross the blood-brain barrier (BBB) to reach its target in the central nervous system (CNS). This technical guide provides a comprehensive overview of the available data and the established methodologies for characterizing the BBB penetration of this compound. While specific quantitative data on the BBB transport of this compound is limited in the public domain, this guide outlines the standard experimental protocols and data analysis approaches used in the pharmaceutical industry to evaluate CNS drug candidates.

This compound: Mechanism of Action and CNS Efficacy

This compound is a state-dependent inhibitor of NaV1.6, showing a high degree of selectivity over other sodium channel isoforms.[1] This selectivity is crucial as it allows for the targeted inhibition of NaV1.6, which is implicated in neuronal hyperexcitability, while sparing other isoforms like NaV1.1 that are important for the function of inhibitory interneurons.[4] In vivo studies have demonstrated that oral administration of this compound prevents electrically induced seizures in a gain-of-function Scn8a mouse model, as well as in wild-type mouse and rat seizure models.[1][2] Notably, this compound was effective at lower brain and plasma concentrations compared to other anti-seizure medications.[1][2]

Quantitative In Vivo Efficacy Data

| Parameter | Value | Species | Model | Source |

| Brain EC50 | 0.064 µM | Mouse | Scn8aN1768D/+ genetic epilepsy model | [4] |

Assessing Blood-Brain Barrier Penetration: Experimental Protocols

A thorough characterization of a CNS drug candidate's BBB penetration involves a combination of in vitro and in vivo studies. The following sections detail the standard experimental protocols that are likely employed in the development of this compound.

In Vitro Permeability Assays

In vitro models are essential for early-stage screening and for elucidating the mechanisms of BBB transport.

The PAMPA-BBB assay is a high-throughput method used to predict passive diffusion across the BBB.

-

Principle: A filter plate with a polyvinylidene fluoride (B91410) (PVDF) membrane is coated with a lipid solution (e.g., porcine brain lipid extract) to form an artificial membrane. The test compound is added to a donor plate, and the amount of compound that crosses the artificial membrane into an acceptor plate is quantified.

-

Methodology:

-

Prepare a solution of the test compound (e.g., this compound) in a buffered solution (e.g., PBS at pH 7.4).

-

Coat the filter membrane of the donor plate with the BBB lipid solution.

-

Add the test compound solution to the donor wells.

-

Place the donor plate on top of the acceptor plate containing a buffer solution.

-

Incubate for a defined period (e.g., 4-18 hours) at room temperature.

-

Quantify the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

-

Calculate the permeability coefficient (Pe) using the following equation: Pe = (V_A * V_D / (Area * Time * (V_A + V_D))) * ln(1 - C_A(t) / C_equilibrium) where V_A is the volume of the acceptor well, V_D is the volume of the donor well, Area is the effective area of the membrane, Time is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.

-

Cell-based assays provide a more biologically relevant model by incorporating cellular monolayers and efflux transporters.

-

Principle: Caco-2 (human colon adenocarcinoma) and MDCK (Madin-Darby canine kidney) cells are grown to form a confluent monolayer on a semi-permeable membrane in a Transwell® system. The transport of the test compound across the monolayer is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. MDCK cells transfected with the human MDR1 gene (MDCK-MDR1) are specifically used to assess the role of P-glycoprotein (P-gp) in the efflux of the compound.

-

Methodology:

-

Seed Caco-2 or MDCK-MDR1 cells on Transwell® inserts and culture until a confluent monolayer is formed (typically 21 days for Caco-2 and 3-5 days for MDCK).

-

Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

-

Add the test compound to either the apical or basolateral chamber.

-

At specified time points, collect samples from the opposite chamber.

-

Quantify the compound concentration using LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

-

The efflux ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER > 2 is generally considered indicative of active efflux.

-

To confirm P-gp involvement, the assay is repeated in the presence of a known P-gp inhibitor (e.g., verapamil). A significant reduction in the ER in the presence of the inhibitor confirms that the compound is a P-gp substrate.

-

In Vivo Studies

In vivo experiments are crucial for determining the actual extent of BBB penetration and the unbound brain concentration of a drug.

-

Principle: The total brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu) are determined at steady-state. Kp,uu is the most accurate measure of BBB penetration as it accounts for the unbound, pharmacologically active drug concentrations.

-

Methodology:

-

Administer the test compound to rodents (e.g., rats or mice) via a route that achieves steady-state plasma concentrations (e.g., continuous intravenous infusion).

-

At steady-state, collect blood and brain samples.

-

Homogenize the brain tissue.

-

Determine the total concentration of the compound in plasma and brain homogenate using LC-MS/MS.

-

Measure the fraction of unbound drug in plasma (fu,p) and brain tissue (fu,b) using equilibrium dialysis.

-

Calculate Kp and Kp,uu as follows: Kp = C_brain_total / C_plasma_total Kp,uu = (C_brain_total * fu,b) / (C_plasma_total * fu,p) A Kp,uu value close to 1 suggests passive diffusion, a value > 1 suggests active influx, and a value < 1 suggests active efflux.

-

-

Principle: Microdialysis allows for the direct measurement of unbound drug concentrations in the brain extracellular fluid (ECF) of a freely moving animal.

-

Methodology:

-

Surgically implant a microdialysis probe into a specific brain region of interest (e.g., cortex or hippocampus) in a rodent.

-

Continuously perfuse the probe with an artificial cerebrospinal fluid (aCSF) at a slow flow rate.

-

Administer the test compound to the animal.

-

Collect the dialysate samples at regular intervals.

-

Measure the concentration of the compound in the dialysate (representing the unbound brain concentration) and in plasma samples using LC-MS/MS.

-

The brain-to-plasma unbound concentration ratio can be determined over time.

-

-

Principle: PET imaging allows for the non-invasive visualization and quantification of a radiolabeled drug's distribution in the brain over time.

-

Methodology:

-

Synthesize a positron-emitting isotopically labeled version of the test compound (e.g., [11C]this compound or [18F]this compound).

-

Administer the radiotracer intravenously to the subject (animal or human).

-

Acquire dynamic PET scans of the brain.

-

Simultaneously, collect arterial blood samples to measure the plasma concentration of the radiotracer and its metabolites.

-

Analyze the PET data using pharmacokinetic modeling to determine the rate and extent of brain uptake, often expressed as the volume of distribution (VT).

-

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols and the known signaling pathway of this compound.

Caption: General experimental workflow for assessing BBB penetration.

Caption: Workflow for the PAMPA-BBB assay.

Caption: Workflow for cell-based permeability and efflux assays.

Caption: Workflow for in vivo microdialysis.

Caption: Simplified signaling pathway for this compound's mechanism of action.

Conclusion

This compound is a promising new therapeutic agent for the treatment of epilepsy, and its ability to penetrate the blood-brain barrier is fundamental to its clinical utility. While detailed, publicly available quantitative data on its BBB transport characteristics are currently scarce, this guide has outlined the industry-standard methodologies for a comprehensive evaluation. The combination of in vitro permeability and efflux assays with in vivo measurements of brain and plasma concentrations provides a robust framework for understanding the CNS disposition of this compound. Such a thorough characterization is essential for optimizing dosing regimens and ensuring adequate target engagement in the brain, ultimately maximizing the therapeutic potential of this novel NaV1.6 inhibitor. As this compound progresses through clinical development, more detailed information on its human pharmacokinetic and pharmacodynamic properties, including its BBB penetration, will become available, further refining our understanding of this important new anti-seizure medication.

References

- 1. NBI-921352, a first-in-class, NaV1.6 selective, sodium channel inhibitor that prevents seizures in Scn8a gain-of-function mice, and wild-type mice and rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics--Food-Effect--and-Relative-Bioavailability-of-Two-Formulations-of-NBI-921352/XEN901-(Novel-Nav1-6-Selective-Sodium-Channel-Blocker)-in-Healthy-Adults--Pediatric-Granules-and-Adult-Tablets [aesnet.org]

- 4. medchemexpress.com [medchemexpress.com]

Zandatrigine (XEN901): A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zandatrigine (formerly XEN901, also known as NBI-921352) is a clinical-stage, selective inhibitor of the voltage-gated sodium channel NaV1.6.[1][2] Developed through a targeted discovery program, it represents a precision medicine approach for the treatment of epilepsy, particularly SCN8A developmental and epileptic encephalopathy (SCN8A-DEE), a rare and severe pediatric epilepsy syndrome.[3] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical/clinical evaluation of this compound. Detailed experimental methodologies, quantitative data summaries, and visual representations of key processes are included to support researchers and drug development professionals in understanding this novel therapeutic agent.

Introduction: The Rationale for a Selective NaV1.6 Inhibitor

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in neurons.[4] Three isoforms, NaV1.1, NaV1.2, and NaV1.6, are predominantly expressed in the adult central nervous system.[5] While non-selective sodium channel blockers have long been a cornerstone of epilepsy treatment, their lack of isoform specificity can lead to dose-limiting side effects and a narrow therapeutic index.[6][7]

The discovery of this compound was driven by the understanding that different sodium channel isoforms play distinct roles in neuronal excitability. Gain-of-function mutations in the SCN8A gene, which encodes the NaV1.6 channel, lead to increased neuronal firing and are a direct cause of SCN8A-DEE.[5] Conversely, loss-of-function mutations in SCN1A, encoding NaV1.1, are associated with Dravet syndrome, another severe form of epilepsy. This highlights the potential for a selective NaV1.6 inhibitor to provide targeted efficacy while sparing NaV1.1, thereby avoiding the exacerbation of seizures in certain patient populations and potentially offering a wider therapeutic window.[5][6]

The development of this compound, therefore, represents a strategic shift towards precision medicine in epilepsy, aiming to address the underlying pathophysiology of specific genetic epilepsies.

Discovery of this compound: A Targeted Approach

The discovery of this compound originated from a medicinal chemistry program focused on developing isoform-selective aryl sulfonamide inhibitors of sodium channels.[1][6] The program initially targeted NaV1.7 and NaV1.3, but subsequent optimization efforts led to the identification of potent and selective NaV1.6 inhibitors.[1]

The core discovery strategy involved a multi-parameter optimization process aimed at:

-

High Potency for NaV1.6: Achieving sub-micromolar inhibitory concentrations.

-

High Selectivity: Minimizing activity against other sodium channel isoforms, particularly NaV1.1 and the cardiac isoform NaV1.5.

-

CNS Penetration: Ensuring the compound could cross the blood-brain barrier to reach its target.

-

Favorable ADME Properties: Optimizing absorption, distribution, metabolism, and excretion for oral bioavailability and a suitable pharmacokinetic profile.

This systematic approach led to the identification of this compound as a lead candidate with a desirable preclinical profile.

Chemical Synthesis

This compound is a synthetic organic molecule with the chemical name 4-{--INVALID-LINK--amino}-2-fluoro-5-methyl-N-(1,3-thiazol-4-yl)benzene-1-sulfonamide. While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the general synthesis of related aryl and thiazole-containing sulfonamides can be inferred from the chemical literature and patents.

The synthesis likely involves a multi-step process culminating in the coupling of key intermediates: a substituted benzenesulfonyl chloride and an aminothiazole derivative. A plausible, though unconfirmed, retrosynthetic analysis suggests the following key disconnections:

A general synthetic approach for similar benzenesulfonamides involves the reaction of a substituted aniline (B41778) with a sulfonating agent to form the corresponding sulfonyl chloride. This is followed by reaction with an amine to form the final sulfonamide.

Mechanism of Action

This compound is a potent and selective inhibitor of the NaV1.6 voltage-gated sodium channel.[1][2] It exhibits state-dependent inhibition, preferentially binding to the inactivated state of the channel.[8] This mechanism of action is crucial for its therapeutic effect, as it allows this compound to selectively target neurons that are firing at high frequencies, a hallmark of epileptic seizures, while having less effect on neurons firing at normal physiological rates.

This compound non-covalently binds to the voltage-sensing domain of domain IV (VSD4) of the NaV1.6 channel.[2] This binding stabilizes the inactivated state of the channel, thereby reducing the influx of sodium ions and dampening neuronal hyperexcitability.[2]

Structure-Activity Relationship (SAR)

The development of this compound and other selective NaV1.6 inhibitors has been guided by extensive structure-activity relationship studies of the aryl sulfonamide class of compounds. Key structural features that contribute to potency and selectivity have been identified.

The interaction of the sulfonamide moiety with a positively charged arginine residue in the VSD-IV of the NaV channel is a critical determinant of binding.[1][4] Modifications to the aryl ring and the substituent groups attached to the sulfonamide nitrogen have been systematically explored to optimize isoform selectivity. The goal has been to enhance interactions with the unique residues in the binding pocket of NaV1.6 while minimizing interactions with the corresponding residues in other isoforms, particularly NaV1.1.

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch Clamp

The potency and selectivity of this compound against various sodium channel isoforms were determined using automated whole-cell patch-clamp electrophysiology in HEK293 cells stably expressing the target human NaV channels.

General Protocol:

-

Cell Culture: HEK293 cells stably transfected with the cDNA for the desired human NaV channel isoform (e.g., hNaV1.1, hNaV1.2, hNaV1.6) are cultured under standard conditions.

-

Electrophysiological Recordings: Whole-cell voltage-clamp recordings are performed using an automated patch-clamp system.

-

Solutions:

-

Internal Solution (Pipette Solution): Typically contains CsF, CsCl, EGTA, HEPES, and NaCl, with the pH adjusted to ~7.2.

-

External Solution (Bath Solution): Typically contains NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to ~7.4.

-

-

Voltage Protocol: To determine the IC50, a voltage protocol is used that holds the cell at a potential where a fraction of the channels are in the inactivated state, the preferred state for this compound binding. A typical protocol involves a holding potential, followed by a depolarizing test pulse to elicit a sodium current.

-

Compound Application: this compound is perfused into the recording chamber at various concentrations. The effect on the peak sodium current is measured.

-

Data Analysis: The concentration-response data are fitted to a Hill equation to determine the IC50 value for each isoform.

References

- 1. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound by Neurocrine Biosciences for Epileptic Encephalopathy: Likelihood of Approval [pharmaceutical-technology.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Epileptogenic Channelopathies Guide Design of NBI-921352, a Highly Isoform-Selective Inhibitor of NaV1.6 - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Identification of CNS-Penetrant Aryl Sulfonamides as Isoform-Selective NaV1.6 Inhibitors with Efficacy in Mouse Models of Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. biorxiv.org [biorxiv.org]

Zandatrigine's Effect on Neuronal Hyperexcitability: A Technical Guide

Introduction

Neuronal hyperexcitability, an excessive and uncontrolled firing of neurons, is a fundamental pathological process underlying several neurological disorders, most notably epilepsy.[1][2] This state arises from an imbalance between excitatory and inhibitory signals in the brain.[2] A key player in the generation and propagation of the action potentials that drive neuronal firing is the family of voltage-gated sodium channels (NaV).[3][4][5] Zandatrigine (also known as NBI-921352 or XEN901) is an investigational, orally active, selective inhibitor of the NaV1.6 sodium channel, designed to specifically target the pathological mechanisms driving neuronal hyperexcitability in certain forms of epilepsy.[6][7] This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: Selective Inhibition of NaV1.6

This compound exerts its therapeutic effect by selectively targeting the NaV1.6 voltage-gated sodium channel, which is encoded by the SCN8A gene.[6][8] Gain-of-function mutations in SCN8A can lead to conditions like SCN8A-related developmental and epileptic encephalopathy (SCN8A-DEE) by increasing neuronal excitability.[6][9]

The NaV1.6 channel is crucial for amplifying subthreshold depolarizations and is a significant contributor to the persistent sodium current (INaP).[3][10] Unlike the transient sodium current that drives the rapid upstroke of an action potential, the INaP is a non-inactivating or slowly inactivating current that can lead to sustained neuronal depolarization and repetitive firing, hallmark features of neuronal hyperexcitability.[3][11][12]

This compound non-covalently binds to the voltage-sensing domain 4 (VSD4) structure of the NaV1.6 channel.[6] This interaction preferentially blocks the pathological persistent and resurgent sodium currents, thereby reducing neuronal hyperexcitability and suppressing seizure activity.[6] A key advantage of this compound is its high selectivity for NaV1.6 over other isoforms, such as NaV1.1 and NaV1.2.[6] This selectivity is critical, as NaV1.1 channels are primarily expressed on inhibitory interneurons, and their blockade can paradoxically worsen seizures.[5][6] By sparing NaV1.1, this compound maintains the function of inhibitory circuits while targeting the source of hyperexcitability in excitatory neurons.[6][7]

Figure 1: this compound's Mechanism of Action.

Quantitative Data

The selectivity and potency of this compound have been characterized through in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Potency and Selectivity of this compound

This table presents the half-maximal inhibitory concentration (IC50) values of this compound for various human (h) and mouse (m) NaV channel isoforms, highlighting its selectivity for NaV1.6.

| Channel Isoform | IC50 (μM) | Selectivity vs. hNaV1.6 | Source |

| hNaV1.6 | 0.051 | - | [6] |

| mNaV1.6 | 0.058 | ~0.9x | [6] |

| hNaV1.1 | 39 | ~765x | [6] |

| hNaV1.2 | 6.9 | ~135x | [6] |

| mNaV1.1 | 709 | ~13902x | [6] |

| mNaV1.2 | 191 | ~3745x | [6] |

Data demonstrates that this compound is 134 to 756-fold more selective for NaV1.6 compared to NaV1.1 and NaV1.2.[6]

Table 2: Preclinical In Vivo Efficacy of this compound

This table summarizes the efficacy of this compound in a preclinical mouse model of SCN8A-related epilepsy.

| Animal Model | Parameter | Value | Administration | Source |

| Scn8aN1768D/+ Mouse | ED50 (Anti-seizure effect) | 15 mg/kg | Oral | [6] |

| Scn8aN1768D/+ Mouse | Brain EC50 | 0.064 µM | Oral | [6] |

The Scn8aN1768D/+ mouse model carries a gain-of-function mutation that leads to neuronal hyperexcitability and seizures, mimicking the human condition.[6][7][9]

Experimental Protocols

The quantitative data presented were generated using specific and rigorous experimental methodologies.

Protocol 1: In Vitro Potency Assessment via Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to determine the IC50 values of this compound on specific NaV channel isoforms.

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured under standard conditions. Cells are transiently transfected with plasmids containing the cDNA for the specific human or mouse NaV channel alpha subunit of interest (e.g., hNaV1.6, hNaV1.1).

-

Electrophysiological Recording:

-

Whole-cell patch-clamp recordings are performed 48-72 hours post-transfection.

-

External Solution (in mM): Contains NaCl, KCl, CaCl2, MgCl2, and HEPES, buffered to a physiological pH.

-

Internal (Pipette) Solution (in mM): Contains CsF, CsCl, EGTA, and HEPES to isolate sodium currents.

-

Voltage Protocol for Persistent Sodium Current (INaP): To measure INaP, cells are held at a hyperpolarized potential (e.g., -120 mV). A slow depolarizing voltage ramp (e.g., from -100 mV to +20 mV over 500 ms) is applied. The current measured during this ramp is largely composed of the persistent sodium current.

-

-

Drug Application: this compound is dissolved in a vehicle (e.g., DMSO) and then diluted into the external solution to achieve a range of final concentrations. The solutions are perfused over the recorded cell.

-

Data Analysis:

-

The peak INaP is measured before and after the application of each concentration of this compound.

-

A concentration-response curve is generated by plotting the percentage inhibition of INaP against the logarithm of the this compound concentration.

-

The IC50 value is determined by fitting the data with a Hill equation.

-

Figure 2: In Vitro Potency Assessment Workflow.

Protocol 2: In Vivo Efficacy in a Seizure Model

This protocol is used to evaluate the anti-seizure efficacy of this compound in a relevant animal model.

-

Animal Model: The Scn8aN1768D/+ heterozygous gene mutant mouse model is used. These mice exhibit a phenotype relevant to SCN8A-DEE.

-

Drug Administration: this compound is formulated for oral administration. A single dose (e.g., 15 mg/kg) is given to a cohort of mice.[6] A vehicle control group is also included.

-

Seizure Induction: Two hours post-administration, seizures are induced.[6] A common method is the 6-Hz psychomotor seizure test, where a low-frequency electrical stimulation is applied via corneal electrodes to induce a generalized tonic-clonic seizure (GTCS).

-

Endpoint Measurement: The primary endpoint is the incidence of GTCS.[6] Observers, blinded to the treatment groups, record whether each mouse experiences a seizure.

-

Data Analysis:

-

The percentage of animals protected from seizures is calculated for each dose group.

-

The effective dose for 50% of the population (ED50) is calculated using probit analysis.

-

For brain concentration analysis (EC50), brain tissue is collected at the time of the seizure test, and drug concentration is measured using techniques like LC-MS/MS.

-

Figure 3: In Vivo Efficacy Assessment Workflow.

Clinical Development

This compound is under clinical development by Neurocrine Biosciences for the treatment of epilepsy.[7][8] It has been investigated in Phase 2 clinical trials for conditions including focal onset seizures in adults and rare pediatric epileptic encephalopathies like SCN8A-DEE.[8][13][14] The development program aims to leverage its targeted mechanism to provide a precision medicine approach for patients with NaV1.6-driven epilepsy.

Conclusion

This compound represents a targeted therapeutic strategy for controlling neuronal hyperexcitability. Its high selectivity and potency for the NaV1.6 channel, particularly its ability to inhibit the persistent sodium current, provide a clear mechanism for reducing the pathological neuronal firing that underlies seizures. Preclinical data strongly support its efficacy in a genetically relevant animal model. The ongoing clinical development of this compound holds promise for a new class of anti-seizure medication with a refined mechanism of action, potentially offering improved efficacy and tolerability for patients with specific, genetically-defined epilepsies.

References

- 1. Presynaptic hyperexcitability reversed by positive allosteric modulation of a GABABR epilepsy variant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular and Genetic Mechanisms of Neurotoxicity During Anti-seizure Medications Use [scielo.org.mx]

- 3. The Role of the Persistent Sodium Current in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Epilepsy-Related Voltage-Gated Sodium Channelopathies: A Review [frontiersin.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound by Neurocrine Biosciences for Epileptic Encephalopathy: Likelihood of Approval [pharmaceutical-technology.com]

- 9. Neuronal hyperexcitability in a mouse model of SCN8A epileptic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neurological perspectives on voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Persistent sodium currents in neurons: potential mechanisms and pharmacological blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. go.drugbank.com [go.drugbank.com]

- 14. go.drugbank.com [go.drugbank.com]

The Molecular Target of Zandatrigine: A Technical Guide to NaV1.6 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zandatrigine (formerly known as XEN901 or NBI-921352) is a clinical-stage, selective inhibitor of the voltage-gated sodium channel NaV1.6, encoded by the SCN8A gene.[1][2] This technical guide provides an in-depth overview of the molecular target of this compound, its mechanism of action, and the experimental methodologies used to characterize its pharmacological profile. Quantitative data are presented to facilitate comparison, and key signaling pathways and experimental workflows are visualized. This document is intended for researchers, scientists, and professionals involved in drug development and neuroscience.

Introduction to this compound and its Molecular Target

This compound is an orally active small molecule designed to selectively target the voltage-gated sodium channel NaV1.6.[1] This ion channel is a critical component in the generation and propagation of action potentials in excitatory neurons of the central nervous system. Gain-of-function mutations in the SCN8A gene, which encodes NaV1.6, are associated with severe early infantile developmental and epileptic encephalopathies (SCN8A-DEE).[1][3] By selectively inhibiting NaV1.6, this compound aims to reduce neuronal hyperexcitability and control seizures in individuals with these and other forms of epilepsy.[1]

Mechanism of Action

This compound exerts its inhibitory effect on NaV1.6 through a non-covalent binding mechanism. It specifically interacts with the voltage-sensing domain 4 (VSD4) of the NaV1.6 protein.[1] This binding preferentially blocks the persistent and resurgent sodium currents that are often exacerbated in pathological conditions associated with NaV1.6 gain-of-function mutations.[1] The selective inhibition of NaV1.6 over other sodium channel isoforms, such as NaV1.1 and NaV1.2, is a key feature of this compound, potentially leading to an improved therapeutic window and reduced side effects.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data characterizing the potency and selectivity of this compound.

Table 1: In Vitro Potency of this compound against NaV Isoforms

| Isoform | Species | Assay Type | Parameter | Value (µM) | Reference |

| hNaV1.6 | Human | Whole-cell patch clamp | IC50 | 0.051 | [1] |

| mNaV1.6 | Mouse | Whole-cell patch clamp | IC50 | 0.058 | [1] |

| hNaV1.1 | Human | Whole-cell patch clamp | IC50 | 39 | [1] |

| mNaV1.1 | Mouse | Whole-cell patch clamp | IC50 | 709 | [1] |

| hNaV1.2 | Human | Whole-cell patch clamp | IC50 | 6.9 | [1] |

| mNaV1.2 | Mouse | Whole-cell patch clamp | IC50 | 191 | [1] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Parameter | Value | Reference |

| Scn8aN1768D/+ mouse model | ED50 (oral) | 15 mg/kg | [1] |

| Scn8aN1768D/+ mouse model | Brain EC50 | 0.064 µM | [1] |

Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound's Action

The following diagram illustrates the mechanism by which this compound modulates neuronal excitability.

Experimental Workflow for Characterizing a Selective NaV1.6 Inhibitor

The following diagram outlines a typical workflow for the preclinical characterization of a selective NaV1.6 inhibitor like this compound.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination

This protocol is a generalized procedure for determining the half-maximal inhibitory concentration (IC50) of a compound on voltage-gated sodium channels expressed in a heterologous system (e.g., HEK293 cells).

Objective: To measure the concentration-dependent inhibition of NaV1.6 currents by this compound.

Materials:

-

HEK293 cells stably expressing the human or mouse NaV1.6 alpha subunit.

-

External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

-

This compound stock solution in DMSO.

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software.

-

Borosilicate glass capillaries for pipette pulling.

Procedure:

-

Cell Culture: Culture HEK293 cells expressing the target NaV isoform under standard conditions.

-

Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

-

Recording:

-

Transfer a coverslip with adherent cells to the recording chamber and perfuse with the external solution.

-

Establish a gigaohm seal between the patch pipette and the cell membrane.

-

Rupture the membrane to achieve the whole-cell configuration.

-

Hold the cell at a holding potential of -120 mV.

-

Elicit sodium currents by applying a depolarizing voltage step (e.g., to 0 mV for 20 ms).

-

-

Compound Application:

-

Prepare a series of dilutions of this compound in the external solution.

-

Apply each concentration of this compound to the cell via the perfusion system, allowing for equilibration.

-

Record the sodium current at each concentration.

-

-

Data Analysis:

-

Measure the peak inward sodium current at each this compound concentration.

-

Normalize the current to the control (pre-drug) current.

-

Plot the normalized current as a function of this compound concentration and fit the data to a Hill equation to determine the IC50 value.

-

In Vivo Efficacy Testing in a Mouse Model of Epilepsy

This protocol describes a generalized procedure for evaluating the anti-seizure efficacy of a compound in a genetic mouse model of epilepsy.

Objective: To determine the effective dose (ED50) of this compound in reducing seizure activity in the Scn8aN1768D/+ mouse model.

Materials:

-

Scn8aN1768D/+ mutant mice and wild-type littermates.

-

This compound formulated for oral administration.

-

Vehicle control.

-

Apparatus for inducing seizures (e.g., electrical stimulator).

-

Video monitoring system to score seizure severity.

Procedure:

-

Animal Dosing:

-

Administer this compound or vehicle orally to a cohort of Scn8aN1768D/+ mice at various doses.

-

Allow sufficient time for drug absorption (e.g., 2 hours).

-

-

Seizure Induction:

-

Induce seizures using a standardized protocol, such as a 6 Hz corneal stimulation test.

-

-

Seizure Scoring:

-

Observe and score the behavioral seizures according to a predefined scale (e.g., Racine scale).

-

Record the incidence and severity of generalized tonic-clonic seizures (GTCS).

-

-

Data Analysis:

-

For each dose group, calculate the percentage of animals protected from GTCS.

-

Plot the percentage of protection as a function of this compound dose.

-

Determine the ED50, the dose at which 50% of the animals are protected from seizures, using probit analysis or a similar statistical method.

-

Radioligand Binding Assay for Ki Determination

A specific radioligand for the this compound binding site on NaV1.6 is not publicly disclosed. Therefore, a generalized protocol for a competitive radioligand binding assay is provided. The development of a specific assay would require the identification and validation of a suitable radiolabeled ligand that binds to the VSD4 of NaV1.6.

Objective: To determine the binding affinity (Ki) of this compound for NaV1.6.

Materials:

-

Cell membranes prepared from cells expressing NaV1.6.

-

A suitable radioligand that binds to the target site.

-

This compound.

-

Assay buffer.

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Assay Setup:

-

In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand).

-

-

Incubation: Incubate the plate at a specified temperature for a duration sufficient to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Counting: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding as a function of this compound concentration.

-

Determine the IC50 from the competition curve.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

This compound is a promising, selective inhibitor of the voltage-gated sodium channel NaV1.6. Its mechanism of action, involving the blockade of persistent and resurgent sodium currents through binding to the VSD4 domain, provides a targeted approach for the treatment of epilepsies driven by NaV1.6 hyperactivity. The quantitative data demonstrate its high potency and selectivity for NaV1.6 over other NaV isoforms. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel ion channel modulators.

References

Zandatrigine: A Technical Guide to its Pharmacology and Toxicology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zandatrigine (formerly known as XEN901 and NBI-921352) is a novel, potent, and highly selective inhibitor of the voltage-gated sodium channel NaV1.6. This technical guide provides an in-depth overview of the pharmacology and toxicology of this compound, with a focus on its mechanism of action, pharmacokinetics, pharmacodynamics, and preclinical safety profile. This compound is currently under investigation for the treatment of SCN8A developmental and epileptic encephalopathy (SCN8A-DEE) and other forms of epilepsy.[1][2] This document synthesizes available data to serve as a comprehensive resource for researchers and drug development professionals.

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures. Many existing anti-epileptic drugs (AEDs) that target voltage-gated sodium channels are non-selective, which can lead to dose-limiting side effects and a narrow therapeutic window.[3] this compound represents a precision-medicine approach by selectively targeting the NaV1.6 sodium channel, which is encoded by the SCN8A gene. Gain-of-function mutations in SCN8A are a cause of severe early infantile epileptic encephalopathies.[1] By specifically inhibiting NaV1.6, this compound aims to provide enhanced efficacy with an improved safety and tolerability profile compared to traditional, non-selective sodium channel blockers.

Pharmacology

Mechanism of Action

This compound is a selective inhibitor of the NaV1.6 voltage-gated sodium channel.[1] Its mechanism of action involves non-covalent binding to the voltage-sensing domain 4 (VSD4) of the NaV1.6 channel.[3] This binding stabilizes the inactivated state of the channel, thereby blocking persistent and resurgent sodium currents that are often pathologically elevated in conditions like SCN8A-DEE.[1][3] This state-dependent inhibition allows this compound to preferentially target hyperactive neurons while having a minimal effect on neurons firing at normal physiological frequencies.

dot

Pharmacodynamics

In vitro studies have demonstrated this compound's high potency and selectivity for the human NaV1.6 channel. Preclinical in vivo studies have shown its efficacy in animal models of epilepsy.

Table 1: In Vitro Potency and Selectivity of this compound

| Channel Isoform | IC50 (µM) | Selectivity vs. hNaV1.6 |

| hNaV1.6 | 0.051 | - |

| mNaV1.6 | 0.058 | - |

| hNaV1.1 | 39 | ~765-fold |

| mNaV1.1 | 709 | ~12224-fold |

| hNaV1.2 | 6.9 | ~135-fold |

| mNaV1.2 | 191 | ~3293-fold |

| hNaV1.7 | >30 | >588-fold |

| hNaV1.3 | >30 | >588-fold |

| hNaV1.4 | >30 | >588-fold |

| hNaV1.5 | >30 | >588-fold |

| Data from MedchemExpress.[3] |

In vivo, this compound has demonstrated robust anti-seizure activity in the Scn8aN1768D/+ genetic mouse model of epilepsy.

Table 2: In Vivo Efficacy of this compound

| Animal Model | Parameter | Value |

| Scn8aN1768D/+ mouse | ED50 (oral) | 15 mg/kg |

| Scn8aN1768D/+ mouse | Brain EC50 | 0.064 µM |

| Data from MedchemExpress.[3] |

Pharmacokinetics

Pharmacokinetic studies in healthy adult volunteers have shown that this compound is rapidly absorbed with a time to maximum plasma concentration (Tmax) of approximately 1 hour. The terminal elimination half-life (T1/2) is approximately 8 to 11 hours, suggesting suitability for once or twice-daily dosing. The administration of this compound with a high-fat meal delays the rate but not the extent of absorption. A pediatric granule formulation has been shown to be bioequivalent to the adult immediate-release tablet in the fasted state.

A drug-drug interaction study with phenytoin (B1677684), a strong inducer of CYP3A4 and a moderate inducer of CYP1A2 and CYP2C19, showed no meaningful impact on the total systemic exposure of this compound. This suggests that dose adjustments may not be necessary when this compound is co-administered with phenytoin or other strong inducers of these cytochrome P450 enzymes.

Table 3: Pharmacokinetic Parameters of this compound in Healthy Adults

| Parameter | Value | Condition |

| Tmax | ~1 hour | Fasted |

| T1/2 | 8-11 hours | Single dose |

| Food Effect (high-fat meal) | Delayed Tmax, no significant change in AUC | Pediatric granules |

| DDI with Phenytoin (AUCinf GMR) | 93% (90% CI: 82%-105%) | Single 100 mg dose of this compound |

| Data from American Epilepsy Society abstracts. |

Toxicology

Preclinical safety data for this compound suggests a favorable safety profile, particularly when compared to non-selective sodium channel blockers.

Preclinical Safety Margin

In a preclinical study comparing this compound (XEN901) to other anti-epileptic drugs, this compound demonstrated a significantly enhanced safety margin. The safety margin was determined by comparing the plasma concentration required for 70% seizure reduction (EC70) in the maximal electroshock (MES) model to the lowest exposure causing central nervous system side effects, such as ataxia.

Table 4: Preclinical Safety Margins of this compound and Other AEDs

| Compound | Safety Margin (~fold) |

| This compound (XEN901) | ~170 |

| Phenytoin | 1.7 |

| Carbamazepine | 3.8 |

| Lacosamide | 5.3 |

| Data from AES abstract.[3] |

This enhanced safety margin suggests that the selective inhibition of NaV1.6 by this compound may lead to a better therapeutic index and fewer side effects compared to non-selective sodium channel AEDs.[3]

Genotoxicity, Carcinogenicity, and Reproductive Toxicology

Specific Good Laboratory Practice (GLP) toxicology studies on genotoxicity, carcinogenicity, and reproductive and developmental toxicity for this compound are not publicly available at this time. Standard preclinical toxicology programs for pharmaceuticals typically include a battery of tests to assess these endpoints.

General Genotoxicity Assays:

-

Ames test (bacterial reverse mutation assay): To detect point mutations.

-

In vitro chromosomal aberration test: To identify chromosomal damage in mammalian cells.

-

In vivo micronucleus test: To assess chromosomal damage in a whole animal model.

Carcinogenicity Studies:

-

Long-term studies in two rodent species (e.g., rat and mouse) are typically conducted to evaluate the carcinogenic potential of a new drug.

Reproductive and Developmental Toxicology Studies:

-

Fertility and early embryonic development study.

-

Embryo-fetal development study.

-

Prenatal and postnatal development study.

The results of these studies for this compound will be critical for a comprehensive understanding of its long-term safety profile.

Experimental Protocols

Detailed experimental protocols for the studies cited are not fully available in the public domain. However, based on the information gathered, the following provides an overview of the likely methodologies employed.

In Vitro Electrophysiology (Whole-Cell Patch-Clamp)

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human or mouse NaV1.6 channel, or other NaV channel isoforms.[3]

-

Method: Whole-cell patch-clamp recordings are used to measure the ionic currents through the expressed sodium channels.

-

Procedure: A glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow electrical access to the cell's interior. Voltage protocols are applied to control the membrane potential and elicit sodium currents. This compound is applied at various concentrations to determine its inhibitory effect on the peak and persistent sodium currents. The concentration-response data is then fitted to determine the IC50 values.

dot

In Vivo Seizure Models

-

Animal Model: Male Scn8aN1768D/+ mice on a C57BL/6 background, which carry a gain-of-function mutation in the Scn8a gene and exhibit a phenotype of genetic epilepsy.[3]

-

Procedure: this compound is administered orally to the mice. Seizures are induced electrically, and the ability of this compound to prevent generalized tonic-clonic seizures (GTCs) is assessed. Dose-response relationships are established to determine the ED50. Brain and plasma concentrations of this compound are measured to determine the EC50.

-

Animal Model: Typically mice or rats.

-

Procedure: An electrical stimulus is delivered via corneal or ear-clip electrodes to induce a maximal seizure, characterized by a tonic hindlimb extension. The test compound is administered prior to the stimulus, and its ability to prevent the tonic hindlimb extension is the endpoint. This model is used to identify compounds effective against generalized tonic-clonic seizures.

dot

Conclusion

This compound is a promising, highly selective NaV1.6 inhibitor with a demonstrated preclinical efficacy and a favorable safety margin compared to non-selective sodium channel blockers. Its mechanism of action offers a targeted approach for the treatment of epilepsies driven by NaV1.6 hyperexcitability, such as SCN8A-DEE. While the publicly available data on its comprehensive toxicology profile is limited, the initial findings are encouraging. Further data from ongoing clinical trials and the full preclinical toxicology package will be crucial in fully defining the therapeutic potential and safety of this compound.

References

Preclinical Safety Profile of Zandatrigine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zandatrigine (formerly XEN901, NBI-921352) is a potent and highly selective inhibitor of the voltage-gated sodium channel NaV1.6.[1] It is under development for the treatment of certain types of epilepsy, including SCN8A developmental and epileptic encephalopathy (SCN8A-DEE) and focal-onset seizures.[1][2] The selective targeting of NaV1.6 is hypothesized to offer an improved therapeutic window with fewer side effects compared to non-selective sodium channel blockers.[3] This technical guide provides a comprehensive overview of the publicly available preclinical safety data for this compound, focusing on its pharmacology, safety margins, and the anticipated standard safety evaluation. While detailed reports of pivotal non-clinical toxicology studies are not fully available in the public domain, this guide synthesizes the accessible data and outlines the standard methodologies for preclinical safety assessment.

Mechanism of Action and Selectivity

This compound exerts its therapeutic effect by selectively inhibiting the NaV1.6 sodium channel, which is prominently expressed in the central nervous system and plays a crucial role in neuronal excitability. Its high selectivity is a key feature of its design, aiming to minimize off-target effects associated with the inhibition of other sodium channel isoforms.

Quantitative Data: In Vitro Selectivity Profile

The following table summarizes the in vitro inhibitory activity of this compound against various human (h) and mouse (m) voltage-gated sodium channel isoforms.

| Isoform | IC50 (µM) | Selectivity Ratio (vs. hNaV1.6) |

| hNaV1.6 | 0.051 | - |

| mNaV1.6 | 0.058 | - |

| hNaV1.1 | 39 | ~765-fold |

| mNaV1.1 | 709 | ~13,902-fold |

| hNaV1.2 | 6.9 | ~135-fold |

| mNaV1.2 | 191 | ~3,745-fold |

Data sourced from MedchemExpress. The selectivity ratio is calculated by dividing the IC50 for the specified isoform by the IC50 for hNaV1.6.

This high degree of selectivity for NaV1.6 over other isoforms, particularly NaV1.1, is noteworthy, as non-selective blockade of NaV1.1 has been associated with adverse effects.

Signaling Pathway

Caption: this compound's mechanism of action in inhibiting neuronal hyperexcitability.

Preclinical Safety Assessment

A comprehensive preclinical safety and toxicology program is a regulatory requirement to support the initiation of clinical trials. While specific data for this compound is limited in public literature, the following sections outline the key studies that would have been conducted based on international guidelines (e.g., ICH).

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.

Experimental Protocols:

-

Central Nervous System (CNS) Safety: Typically assessed using a functional observational battery (FOB) in rodents. This includes detailed observation of behavior, motor activity, coordination, and reflexes.

-

Cardiovascular Safety: The primary assessment involves evaluating the potential for QT interval prolongation in an in vitro hERG assay. In vivo cardiovascular effects (blood pressure, heart rate, and ECG) are typically monitored in a conscious, telemetered large animal model (e.g., dog or non-human primate).

-

Respiratory Safety: Respiratory rate and tidal volume are commonly measured in conscious rodents using whole-body plethysmography.

General Toxicology

Repeat-dose toxicology studies are conducted to characterize the toxicity profile of a drug candidate following prolonged administration.

Experimental Protocols:

-

Rodent and Non-Rodent Studies: These studies are typically performed in two species, one rodent (e.g., rat) and one non-rodent (e.g., dog or monkey), for durations ranging from 28 days to 6 months.

-

Parameters Monitored: Include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and full histopathological examination of all major organs.

-

Juvenile Toxicology: To support pediatric development, juvenile animal studies are conducted to assess the effects of the drug on the developing organism. It has been reported that juvenile toxicology studies for this compound have been completed.

Genotoxicity

Genotoxicity assays are performed to identify compounds that can induce genetic mutations or chromosomal damage.

Experimental Protocols:

-

Ames Test: A bacterial reverse mutation assay to detect point mutations.

-

In Vitro Mammalian Cell Assay: Typically a micronucleus test or chromosomal aberration assay in mammalian cells.

-

In Vivo Genotoxicity Assay: An in vivo micronucleus test in rodents is commonly used to assess chromosomal damage in a whole animal system.

Reproductive and Developmental Toxicology

These studies evaluate the potential effects of a drug candidate on fertility, embryonic and fetal development, and pre- and postnatal development.

Experimental Protocols:

-

Fertility and Early Embryonic Development: Assesses effects on mating performance and fertility in male and female rats.

-

Embryo-Fetal Development: Examines the potential for teratogenicity in two species (typically rat and rabbit).

-

Pre- and Postnatal Development: Evaluates the effects on the pregnant/lactating female and the development of the offspring.

Preclinical Safety Margin

A key finding from the preclinical evaluation of this compound is its significantly wider safety margin compared to non-selective sodium channel anti-epileptic drugs (AEDs).[3]

Quantitative Data: Safety Margin in a Rodent Seizure Model

The following table compares the safety margin of this compound with other AEDs in the maximal electroshock (MES) seizure model in rodents. The safety margin was calculated by comparing the plasma concentration required for 70% efficacy (EC70) to the lowest plasma concentration that induced central nervous system (CNS) side effects (ataxia).[3]

| Compound | Efficacy (EC70) Plasma Concentration | Lowest Plasma Concentration with CNS Side Effects | Safety Margin (Fold-Difference) |

| This compound (XEN901) | - | - | ~170 |

| Phenytoin | - | - | 1.7 |

| Carbamazepine | - | - | 3.8 |

| Lacosamide | - | - | 5.3 |

Specific plasma concentration values were not provided in the cited source.

This enhanced safety margin suggests that this compound may have a lower potential for dose-limiting CNS side effects at therapeutically relevant exposures compared to less selective AEDs.

Experimental Workflow for Safety Margin Determination

Caption: Workflow for determining the preclinical safety margin of an anti-epileptic drug.

Summary and Conclusion

The available preclinical data for this compound highlight its high selectivity for the NaV1.6 sodium channel and a substantially wider safety margin compared to several non-selective AEDs in a rodent model of seizures.[3] This suggests a promising preclinical safety profile, particularly concerning on-target CNS side effects. While it is confirmed that a standard battery of preclinical safety studies, including juvenile toxicology, has been conducted to support its clinical development, detailed quantitative results from these studies are not extensively available in the public domain. The information presented in this guide provides a foundational understanding of this compound's preclinical safety, with the acknowledgment that a complete assessment would require access to the full non-clinical data package submitted to regulatory authorities. Further publication of these data will be crucial for a more comprehensive understanding of its safety profile.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound by Neurocrine Biosciences for Epileptic Encephalopathy: Likelihood of Approval [pharmaceutical-technology.com]

- 3. Preclinical-Safety-Margins-of-the-Potent-and-NaV1-6-Selective-Inhibitor--XEN901--in-Relation-to-Non-Selective-Sodium-Channel-Blockers [aesnet.org]

Methodological & Application

Zandatrigine Protocol for In Vivo Studies: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zandatrigine (formerly known as XEN901 or NBI-921352) is a potent and highly selective, orally active inhibitor of the voltage-gated sodium channel NaV1.6, encoded by the SCN8A gene.[1][2] Gain-of-function mutations in SCN8A are associated with severe developmental and epileptic encephalopathies (SCN8A-DEE).[3] this compound's selective inhibition of NaV1.6 offers a targeted therapeutic approach to reduce neuronal hyperexcitability in these conditions.[1][2] It demonstrates significant selectivity over other sodium channel isoforms, including those prevalent in inhibitory interneurons (NaV1.1) and cardiac myocytes (NaV1.5), suggesting a potentially favorable safety profile.[3][4][5]

These application notes provide a comprehensive overview of the in vivo use of this compound, including its mechanism of action, pharmacokinetic profile, and detailed protocols for preclinical efficacy and safety studies.

Mechanism of Action

This compound selectively binds to the voltage-gated sodium channel NaV1.6, a key channel involved in the initiation and propagation of action potentials in excitatory neurons.[1][6] It is a state-dependent inhibitor, preferentially binding to the inactivated state of the channel.[3][4] This mechanism leads to the stabilization of the inactivated state, thereby reducing persistent and resurgent sodium currents that are often exacerbated by SCN8A gain-of-function mutations.[1][3][4] By selectively targeting NaV1.6 in excitatory neurons while sparing NaV1.1 in inhibitory interneurons, this compound aims to restore the balance of excitation and inhibition in the brain.[4][7]

Figure 1: this compound's Mechanism of Action.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity of this compound

| Channel Isoform | IC50 (µM) | Selectivity Ratio (vs. hNaV1.6) | Reference |

| Human NaV1.6 | 0.051 | - | [3] |

| Human NaV1.1 | 39 | 756x | [3] |

| Human NaV1.2 | 6.9 | 134x | [3] |

| Human NaV1.7 | 14 | 276x | [3] |

| Human NaV1.3, 1.4, 1.5 | >30 | >583x | [3] |

| Mouse NaV1.6 | 0.058 | - | [3] |

| Mouse NaV1.1 | 41 | 709x | [3] |

| Mouse NaV1.2 | 11 | 191x | [3] |

| N1768D Mutant NaV1.6 | 0.059 | - | [3][4] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Seizure Test | ED50 (mg/kg, oral) | Reference |

| Scn8aN1768D/+ Mouse | Electrically Induced Seizures | 15 | [1][2] |

Table 3: Pharmacokinetic Parameters of this compound in Healthy Adults (Single Dose)

| Formulation | Tmax (hours) | T1/2 (hours) | Reference |

| Adult IR Tablet (fasted) | ~1 | 8.5 | |

| Pediatric Granules (fasted) | ~1 | 8.5 | |

| Pediatric Granules (fed) | ~3 | 6 |

Experimental Protocols

General Preparation and Formulation

Vehicle Preparation: